rac-(1R,2S)-2-sulfanylcyclobutan-1-ol

Description

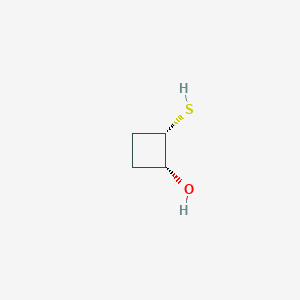

rac-(1R,2S)-2-Sulfanylcyclobutan-1-ol is a racemic mixture of enantiomers (1R,2S) and (1S,2R), featuring a strained cyclobutane ring substituted with hydroxyl (-OH) and sulfanyl (-SH) groups at adjacent positions. Key structural and physicochemical properties include:

- Molecular Formula: C₄H₈OS

- SMILES: C1CC@HS

- InChIKey: XAOHFRSPQOTKFQ-QWWZWVQMSA-N

- Collision Cross-Section (CCS): Predicted values range from 111.1 Ų ([M-H]⁻) to 118.5 Ų ([M+Na]⁺), indicating a compact, rigid conformation influenced by the cyclobutane ring strain .

Properties

Molecular Formula |

C4H8OS |

|---|---|

Molecular Weight |

104.17 g/mol |

IUPAC Name |

(1R,2S)-2-sulfanylcyclobutan-1-ol |

InChI |

InChI=1S/C4H8OS/c5-3-1-2-4(3)6/h3-6H,1-2H2/t3-,4+/m1/s1 |

InChI Key |

XAOHFRSPQOTKFQ-DMTCNVIQSA-N |

Isomeric SMILES |

C1C[C@@H]([C@@H]1O)S |

Canonical SMILES |

C1CC(C1O)S |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-(1R,2S)-2-sulfanylcyclobutan-1-ol typically involves the cyclization of suitable precursors under controlled conditions. One common method is the reaction of a cyclobutanone derivative with a thiol in the presence of a reducing agent. The reaction conditions often include a solvent such as ethanol or methanol and a catalyst like sodium borohydride to facilitate the reduction process.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and purity. This can include continuous flow reactors and advanced purification techniques such as chromatography to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions: rac-(1R,2S)-2-sulfanylcyclobutan-1-ol undergoes various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The hydroxyl group can be reduced to form the corresponding cyclobutylthiol using reducing agents such as lithium aluminum hydride.

Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like tosyl chloride or thionyl chloride.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

Reduction: Lithium aluminum hydride, ether as solvent.

Substitution: Tosyl chloride, thionyl chloride, pyridine as solvent.

Major Products:

Oxidation: Sulfoxides, sulfones.

Reduction: Cyclobutylthiol.

Substitution: Tosylates, chlorides.

Scientific Research Applications

rac-(1R,2S)-2-sulfanylcyclobutan-1-ol has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of chiral catalysts and ligands.

Biology: Investigated for its potential role in enzyme inhibition and as a probe for studying biological pathways involving sulfur-containing compounds.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of rac-(1R,2S)-2-sulfanylcyclobutan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The sulfanyl group can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. The hydroxyl group can participate in hydrogen bonding, further stabilizing the interaction with the target molecule. These interactions can affect various biological pathways, leading to the observed effects.

Comparison with Similar Compounds

Structural Isomers and Diastereomers

- (1R,2R)-2-Sulfanylcyclobutan-1-ol :

This diastereomer (CID 130755600) shares the same molecular formula but differs in stereochemistry, leading to distinct physicochemical behaviors. For example, its predicted CCS values (e.g., 112.4 Ų for [M+H]⁺) suggest subtle conformational differences compared to the (1R,2S) isomer .

Functional Group Analogues

- Cyclobutanol: Lacking the sulfanyl group, cyclobutanol exhibits higher polarity and lower nucleophilicity.

- rac-(1R,2S)-2-Benzoylcyclobutane-1-carboxylic Acid :

This compound (from Enamine Ltd’s catalogue) replaces -SH and -OH with benzoyl and carboxylic acid groups, enhancing electrophilicity and enabling peptide coupling reactions. Its larger size (C₁₂H₁₂O₃) increases steric hindrance compared to the target compound . - 1-(Arylsulfanyl)propan-2-ols :

Studied in bioreduction reactions, these compounds (e.g., 1-(phenylsulfanyl)propan-2-ol) share sulfanyl-alcohol motifs but lack ring strain. Enzymatic reduction of propan-2-ones to (S)- or (R)-alcohols demonstrates the stereochemical influence of sulfanyl groups on bioreduction efficiency .

Reactivity and Stability

- Ring Strain Effects :

The cyclobutane ring imposes ~110 kJ/mol strain, increasing reactivity compared to larger cycloalkanes. For instance, cyclopropane derivatives (e.g., ’s spiro compound) exhibit even higher strain, leading to faster ring-opening reactions . - Functional Group Interactions :

The -SH group (pKa ~10) is less acidic than -OH (pKa ~16–19), but ring strain may perturb these values. Thiols are stronger nucleophiles, enabling disulfide bond formation or alkylation reactions, whereas hydroxyl groups favor hydrogen bonding.

Data Tables

Table 1: Structural Comparison

Table 2: Predicted CCS Values for this compound

| Adduct | m/z | CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 105.03687 | 112.4 |

| [M+Na]⁺ | 127.01881 | 118.5 |

| [M-H]⁻ | 103.02231 | 111.1 |

Research Findings and Limitations

- Synthetic Potential: The compound’s dual functionality and strained ring suggest utility in heterocycle synthesis, but its racemic nature necessitates resolution for enantioselective applications.

- Knowledge Gaps: No literature or patent data exist for this compound, highlighting a need for experimental studies on its reactivity, stability, and biological activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.